1-Benzyl-2,2-dimethylpiperazine
Overview
Description
1-Benzyl-2,2-dimethylpiperazine is a chemical compound belonging to the class of piperazine derivatives. It has garnered interest due to its potential therapeutic and toxic effects, as well as its role in drug development and environmental research.
Mechanism of Action
Target of Action
It is known that piperazine derivatives, such as 1-benzyl-2,2-dimethylpiperazine, often interact with the gamma-aminobutyric acid (gaba) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
Piperazine derivatives, including this compound, are believed to act as GABA receptor agonists . They bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, which results in flaccid paralysis of the worm .
Biochemical Pathways
The activation of gaba receptors by piperazine derivatives can lead to an influx of chloride ions into the neuron, making the inside of the neuron more negative and less likely to depolarize and fire an action potential . This can affect various downstream effects related to neuronal signaling and muscle contraction.
Pharmacokinetics
It is known that piperazine derivatives are often metabolized in the liver and excreted via the kidneys . The absorption, distribution, metabolism, and excretion (ADME) properties of this compound would likely impact its bioavailability and overall pharmacological effect.
Result of Action
The activation of gaba receptors by piperazine derivatives can lead to hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . This suggests that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
1-Benzyl-2,2-dimethylpiperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential therapeutic effects, including enzyme inhibition and activation. The compound’s interaction with cytochrome P450 enzymes is particularly noteworthy, as these enzymes are crucial for the metabolism of many drugs . Additionally, this compound has been shown to bind to specific receptors, influencing their activity and downstream signaling pathways .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to impact the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . Furthermore, this compound can affect cell signaling pathways by binding to receptors and modulating their activity, leading to changes in cellular responses .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes and receptors, altering their activity and influencing downstream signaling pathways . For instance, its interaction with cytochrome P450 enzymes can lead to the inhibition or activation of these enzymes, affecting the metabolism of other compounds . Additionally, this compound can modulate gene expression by binding to transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under normal storage conditions, but its activity may decrease over time due to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to the compound can lead to changes in cellular responses and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or receptor modulation . At higher doses, toxic or adverse effects may be observed. For example, high doses of this compound have been associated with hepatotoxicity and other adverse effects in animal studies . Threshold effects have also been noted, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound is metabolized by cytochrome P450 enzymes, which introduce hydrophilic groups to facilitate its excretion . Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, this compound can localize to specific compartments or organelles, where it exerts its effects . The compound’s distribution within tissues can also be affected by its binding to plasma proteins and other biomolecules .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles by targeting signals or post-translational modifications . For example, this compound can localize to the endoplasmic reticulum, where it interacts with enzymes involved in drug metabolism . Its subcellular localization can also affect its stability and degradation, influencing its overall activity within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-2,2-dimethylpiperazine can be synthesized from 4-benzyl-3,3-dimethylpiperazin-2-one. The process involves the reduction of the piperazinone using lithium aluminium hydride in tetrahydrofuran at temperatures ranging from 0°C to 20°C, followed by refluxing for 6 hours .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reduction techniques, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2,2-dimethylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminium hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminium hydride in tetrahydrofuran.
Substitution: Alkyl halides or acyl halides under basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other piperazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Comparison with Similar Compounds
1-Benzylpiperazine: A central nervous system stimulant with similar structural features.
1-(3-chlorophenyl)piperazine: Known for its use in the synthesis of antidepressant drugs.
1-(3-trifluoromethyl-phenyl)piperazine: Often found in combination with other piperazine derivatives.
Uniqueness: 1-Benzyl-2,2-dimethylpiperazine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties compared to other piperazine derivatives .
Properties
IUPAC Name |
1-benzyl-2,2-dimethylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-13(2)11-14-8-9-15(13)10-12-6-4-3-5-7-12/h3-7,14H,8-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYGXJLQTUNTKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCN1CC2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701278538 | |
Record name | 2,2-Dimethyl-1-(phenylmethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701278538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
846052-91-3 | |
Record name | 2,2-Dimethyl-1-(phenylmethyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=846052-91-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Dimethyl-1-(phenylmethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701278538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzyl-2,2-dimethylpiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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